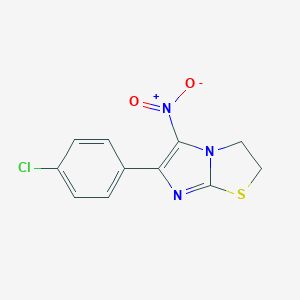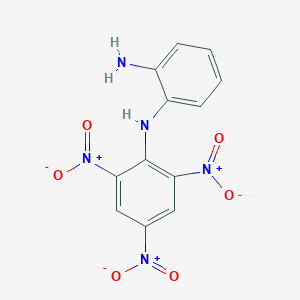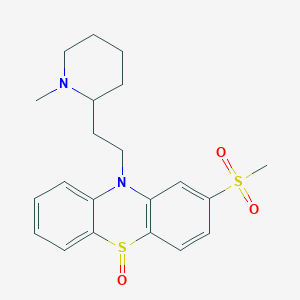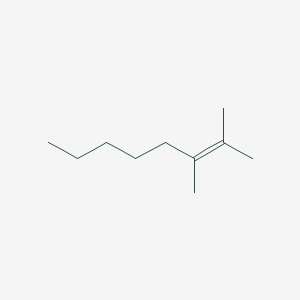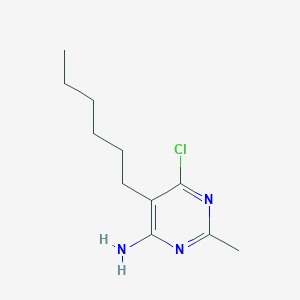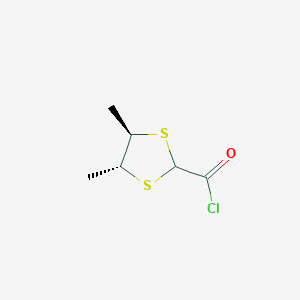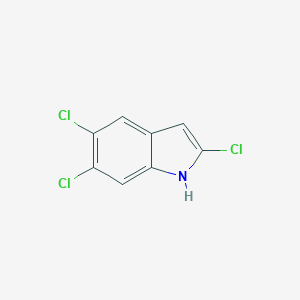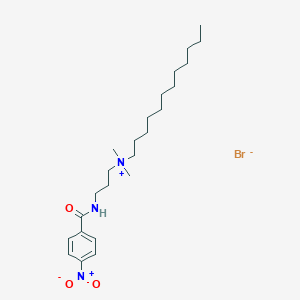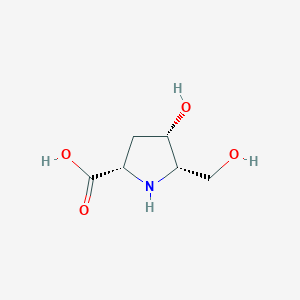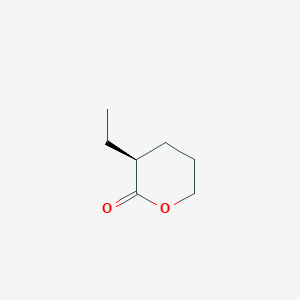
(S)-3-Ethyltetrahydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Ethyltetrahydro-2H-pyran-2-one, also known as ethyl maltol, is a flavoring agent commonly used in the food and fragrance industries. It is a white crystalline powder with a sweet, caramel-like odor and taste. In recent years, (S)-3-Ethyltetrahydro-2H-pyran-2-one has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter activity, and the induction of apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that (S)-3-Ethyltetrahydro-2H-pyran-2-one has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells, which can contribute to a range of diseases. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has been shown to modulate neurotransmitter activity, which can have implications for neurological disorders.
実験室実験の利点と制限
(S)-3-Ethyltetrahydro-2H-pyran-2-one has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. Additionally, (S)-3-Ethyltetrahydro-2H-pyran-2-one has low toxicity and is generally considered safe for use in lab experiments. However, it is important to note that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have limitations in certain types of experiments, such as those involving high-throughput screening or drug discovery.
将来の方向性
There are several future directions for research on (S)-3-Ethyltetrahydro-2H-pyran-2-one. One potential direction is the development of (S)-3-Ethyltetrahydro-2H-pyran-2-one-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (S)-3-Ethyltetrahydro-2H-pyran-2-one and its potential applications in cancer treatment. Finally, there is a need for more studies on the safety and toxicity of (S)-3-Ethyltetrahydro-2H-pyran-2-one in humans.
合成法
(S)-3-Ethyltetrahydro-2H-pyran-2-one can be synthesized through various methods, including the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with (S)-3-Ethyltetrahydro-2H-pyran-2-one oxalate, and the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with pyruvic acid. The most commonly used method is the reaction of (S)-3-Ethyltetrahydro-2H-pyran-2-one acetoacetate with malic acid, which involves heating the two compounds in the presence of a catalyst.
科学的研究の応用
(S)-3-Ethyltetrahydro-2H-pyran-2-one has been found to have various therapeutic applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also suggested that (S)-3-Ethyltetrahydro-2H-pyran-2-one may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
103957-83-1 |
|---|---|
製品名 |
(S)-3-Ethyltetrahydro-2H-pyran-2-one |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
(3S)-3-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3/t6-/m0/s1 |
InChIキー |
MNMHTBMXCUARLR-LURJTMIESA-N |
異性体SMILES |
CC[C@H]1CCCOC1=O |
SMILES |
CCC1CCCOC1=O |
正規SMILES |
CCC1CCCOC1=O |
同義語 |
2H-Pyran-2-one, 3-ethyltetrahydro-, (S)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



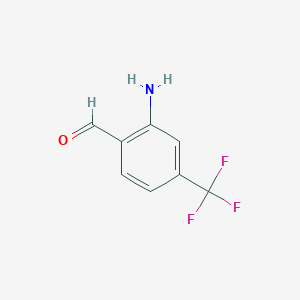
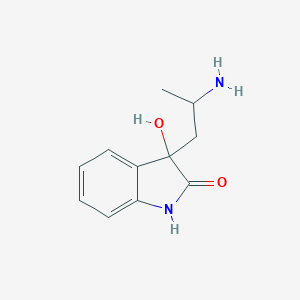
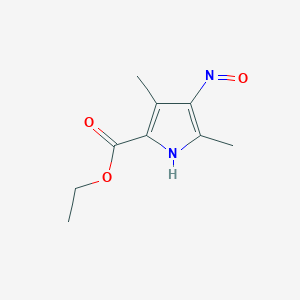
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
